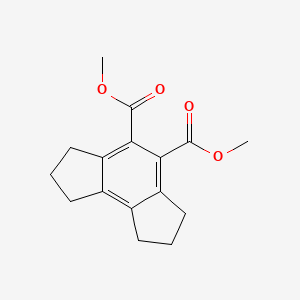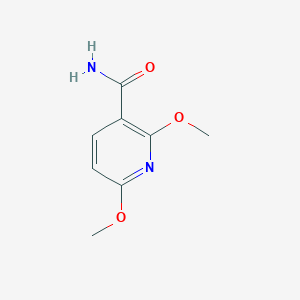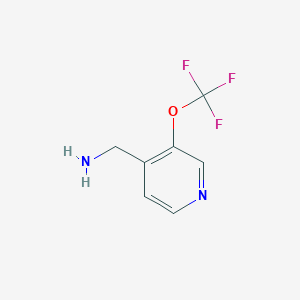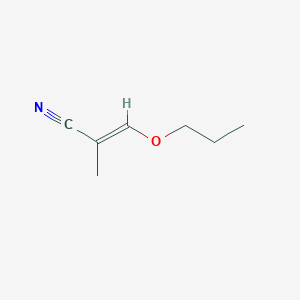
(2,2'-Bipyridine)(4-ethynyl-2,2'-bipyridine)Ruthenium hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)Ruthenium hexafluorophosphate is a coordination compound that features a ruthenium center coordinated to two bipyridine ligands and one ethynyl-substituted bipyridine ligand. This compound is known for its unique electrochemical and photophysical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)Ruthenium hexafluorophosphate typically involves the reaction of ruthenium precursors with bipyridine ligands. One common method involves the reaction of [Ru(bipy)2Cl2]·2H2O with 4-ethynyl-2,2’-bipyridine in the presence of a suitable base, followed by the addition of hexafluorophosphate anion to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring precise control over reaction conditions to maintain product purity and yield.
化学反応の分析
Types of Reactions
(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)Ruthenium hexafluorophosphate undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can revert the oxidized ruthenium back to its lower oxidation states.
Substitution: Ligand substitution reactions can occur, where one or more ligands coordinated to the ruthenium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of coordinating solvents or additional ligands .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ruthenium(III) complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligand environments .
科学的研究の応用
(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)Ruthenium hexafluorophosphate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of (2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)Ruthenium hexafluorophosphate involves its ability to undergo metal-to-ligand charge transfer (MLCT) transitions. These transitions result in the generation of excited states that can participate in various photochemical and electrochemical processes. The compound’s molecular targets and pathways include interactions with DNA, proteins, and other biomolecules, leading to its applications in bioimaging and therapeutic research .
類似化合物との比較
Similar Compounds
Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate: Known for its use in electrochemical and photochemical applications.
(4,4’-Bisphenyl-ethynyl-2,2’-bipyridyl)Rhenium tricarbonyl chloride: Used as a catalyst for CO2 reduction.
Uniqueness
(2,2’-Bipyridine)(4-ethynyl-2,2’-bipyridine)Ruthenium hexafluorophosphate is unique due to its combination of bipyridine and ethynyl-substituted bipyridine ligands, which confer distinct electrochemical and photophysical properties. This makes it particularly suitable for applications requiring precise control over electronic and photonic behavior .
特性
分子式 |
C32H24F12N6P2Ru |
|---|---|
分子量 |
883.6 g/mol |
IUPAC名 |
4-ethynyl-2-pyridin-2-ylpyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate |
InChI |
InChI=1S/C12H8N2.2C10H8N2.2F6P.Ru/c1-2-10-6-8-14-12(9-10)11-5-3-4-7-13-11;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h1,3-9H;2*1-8H;;;/q;;;2*-1;+2 |
InChIキー |
USBRJFBKNBEQBS-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=NC=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)-](/img/structure/B13132375.png)



![benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate](/img/structure/B13132407.png)



![3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13132424.png)





